2-Bromoisobutyric-d6 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromoisobutyric-d6 Acid CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromoisobutyric-d6 Acid for Advanced Research Applications

Introduction

In the landscape of modern pharmaceutical research and development, precision and accuracy are paramount. The use of isotopically labeled compounds has become an indispensable strategy for elucidating metabolic pathways, improving pharmacokinetic profiles, and achieving accurate quantification of analytes in complex biological matrices. Among these valuable tools is this compound, a deuterated analog of 2-Bromoisobutyric Acid.

Isotopic labeling involves the substitution of one or more atoms in a molecule with their corresponding isotopes.[] Deuteration, the replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a particularly powerful technique.[2][3] This subtle modification, the addition of a single neutron per substitution, can profoundly influence a molecule's metabolic fate without altering its fundamental chemical reactivity and pharmacological properties.[4]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis considerations, and critical applications of this compound, grounding its utility in the fundamental principles of isotopic labeling and bioanalytical chemistry.

Section 1: Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is structurally identical to its parent compound, with the exception of the six hydrogen atoms on its two methyl groups, which have been replaced by deuterium. This substitution directly impacts its molecular weight, a key feature for its detection and differentiation in mass spectrometry.

| Property | This compound | 2-Bromoisobutyric Acid (Non-labeled) |

| Synonyms | 2-Bromo-2-methyl-propanoic-d6 Acid; α-Bromoisobutyric-d6 Acid | 2-Bromo-2-methylpropanoic acid |

| CAS Number | 1219795-23-9[5] | 2052-01-9[6][7] |

| Molecular Formula | C₄HD₆BrO₂[5] | C₄H₇BrO₂[6] |

| Molecular Weight | 173.04 g/mol [5][8] | 167.00 g/mol [6][7] |

The mass shift of +6 Da is the definitive characteristic that allows mass spectrometry-based methods to distinguish the deuterated standard from its native counterpart with high fidelity.

Section 2: The Scientific Rationale for Deuteration in Drug Discovery

The strategic replacement of hydrogen with deuterium is far from a trivial substitution. It leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .

Expertise & Causality: The Kinetic Isotope Effect

The bond between carbon and deuterium (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break. Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. By replacing hydrogen with deuterium at a metabolically vulnerable position (a "soft spot"), the rate of this metabolic transformation can be significantly reduced.[9]

This principle provides two major advantages in drug development:

-

Enhanced Pharmacokinetic Profile: Slowing the rate of metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC). This may translate into improved efficacy, lower or less frequent dosing regimens, and better patient compliance.[4][9]

-

Improved Safety and Tolerability: Deuteration can mitigate the formation of unwanted or reactive metabolites that may be responsible for off-target effects or toxicity.[9]

Beyond its use in modifying drug metabolism, this compound is a quintessential tool for quantitative bioanalysis, where it serves as an ideal internal standard.

Section 3: Synthesis, Quality Control, and Analytical Workflow

The utility of any isotopically labeled compound is contingent on its chemical purity and isotopic enrichment. Therefore, a robust synthesis and rigorous quality control process are critical.

Conceptual Synthesis Pathway

While multiple proprietary routes exist, a common strategy for synthesizing this compound involves starting with a highly deuterated precursor. A plausible approach is the α-bromination of a deuterated isobutyric acid derivative, analogous to the Hell-Volhard-Zelinsky reaction.[10] This ensures the deuterium labels are incorporated into the stable methyl positions.

Quality Control & Analytical Workflow

A multi-step analytical workflow is essential to validate the identity, purity, and isotopic incorporation of the final product.

Caption: General workflow for the synthesis and quality control of this compound.

Experimental Protocol: Purity Assessment via LC-MS

This protocol describes a self-validating system for confirming the identity and purity of the labeled compound.

-

Preparation of Standards: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create serial dilutions to generate working standards (e.g., 100, 10, 1 µg/mL).

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis & Validation:

-

Identity Confirmation: Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ at m/z 172.00 (for C₄D₆⁷⁹BrO₂⁻). The presence of a sharp peak at the expected retention time confirms identity.

-

Purity Assessment: Integrate the primary peak area in the Total Ion Chromatogram (TIC). Chemical purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >98% is typically required.

-

Isotopic Enrichment: Examine the mass spectrum of the peak. The relative intensity of the m/z 172.00 peak compared to the unlabeled counterpart (m/z 165.95) and other partially deuterated variants determines the isotopic purity.

-

Section 4: Key Applications in Drug Development

Application 1: The Gold Standard Internal Standard for Quantitative Bioanalysis

In regulated bioanalysis, accurately quantifying a drug or metabolite in a biological matrix (e.g., plasma, urine) is critical. The use of a stable isotope-labeled (SIL) internal standard is the universally accepted gold standard.

Trustworthiness & Rationale: this compound is the ideal internal standard for quantifying 2-Bromoisobutyric Acid. Because its physicochemical properties are nearly identical to the non-labeled analyte, it behaves the same way during sample extraction, chromatography, and ionization.[3] However, it is easily distinguished by its mass. This co-eluting, mass-differentiated behavior allows it to perfectly compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, ensuring highly accurate and precise quantification.

Experimental Protocol: Quantification of 2-Bromoisobutyric Acid in Plasma

-

Spiking: To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of a fixed concentration of this compound (the Internal Standard, IS).

-

Sample Preparation (Protein Precipitation): Add 400 µL of cold acetonitrile containing the IS to the plasma. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

-

LC-MS/MS Method:

-

Use chromatographic conditions similar to the purity assessment protocol.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Analyte: Monitor the transition for 2-Bromoisobutyric Acid (e.g., m/z 166 → 85).

-

MRM Transition for IS: Monitor the transition for this compound (e.g., m/z 172 → 91).

-

-

Quantification: Construct a calibration curve by plotting the Peak Area Ratio (Analyte Peak Area / IS Peak Area) against the known concentrations of the calibration standards. Determine the concentration of the unknown samples from this curve.

Application 2: Deuterated Building Block in Medicinal Chemistry

This compound can serve as a valuable deuterated building block for the synthesis of new chemical entities. If a lead compound contains an isobutyrate moiety that is identified as a primary site of metabolism (a metabolic soft spot), synthesizing a deuterated version of that compound using this reagent can be a rapid and effective strategy to improve its metabolic stability.[9] This allows researchers to test the hypothesis that blocking metabolism at that specific site can lead to a superior drug candidate.

Conclusion

This compound is more than just a heavy version of its parent compound. It is a sophisticated chemical tool that empowers researchers to conduct more precise, accurate, and insightful experiments. Its application as a gold-standard internal standard in quantitative bioanalysis ensures the integrity of pharmacokinetic data, while its use as a synthetic building block provides a strategic avenue for optimizing the metabolic properties of next-generation drug candidates. A thorough understanding of its properties and the underlying principles of isotopic labeling is essential for leveraging its full potential in the rigorous and demanding field of drug discovery.

References

-

Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

-

SynZeal. (n.d.). 2-Bromoisobutyric Acid | 2052-01-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). This compound | 1219795-23-9. Retrieved from [Link]

- Coenen, H. H., & Mazière, B. (1998). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current pharmaceutical design, 4(4), 335–354.

-

Pirali, T., Serafini, M., & Cargnin, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 641–661. Retrieved from [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

Pirali, T., Serafini, M., & Cargnin, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

-

MDPI. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Retrieved from [Link]

-

PMC - NIH. (2023). Enzymes as Targets for Drug Development II. Retrieved from [Link]

- Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.

Sources

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. 2-Bromoisobutyric Acid | 2052-01-9 | SynZeal [synzeal.com]

- 7. 2-Bromoisobutyric Acid | 2052-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Bromoisobutyric-d6 Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and analysis, precision and control are paramount. The strategic incorporation of stable isotopes into molecular frameworks offers a powerful tool for elucidating reaction mechanisms, quantifying analytes with high accuracy, and creating polymers with tailored properties. This guide provides a comprehensive technical overview of 2-Bromoisobutyric-d6 Acid, a deuterated derivative of a widely used atom transfer radical polymerization (ATRP) initiator and a valuable internal standard for mass spectrometry-based quantification. As a senior application scientist, my goal is to present not just the "what" but the "why"—the underlying principles and practical considerations that enable researchers to effectively harness the unique properties of this compound.

Unveiling the Chemical Identity of this compound

This compound is a saturated monocarboxylic acid in which the six hydrogen atoms on the two methyl groups of 2-bromoisobutyric acid have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling imparts a higher mass to the molecule without significantly altering its chemical reactivity, a feature that is leveraged in its primary applications.

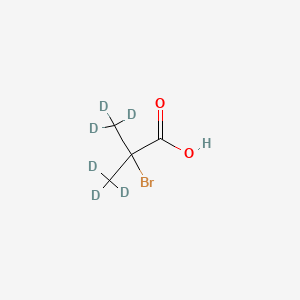

Molecular Structure

The structure of this compound is characterized by a carboxylic acid functional group and a bromine atom attached to the same tertiary carbon. The two methyl groups attached to this carbon are perdeuterated.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are similar to its non-deuterated analog, with the primary difference being its molecular weight.

| Property | Value | Source |

| Molecular Formula | C₄HD₆BrO₂ | |

| Molecular Weight | 173.04 g/mol | |

| Appearance | White to off-white solid | General chemical properties |

| Solubility | Soluble in many organic solvents | General chemical properties |

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available deuterated precursor, isobutyric-d7 acid. The key transformation is the alpha-bromination of the carboxylic acid, a classic reaction in organic chemistry.

Synthetic Strategy

The most common and effective method for the alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction proceeds via the formation of an acyl halide intermediate, which then enolizes to allow for selective bromination at the α-position.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is based on the well-established Hell-Volhard-Zelinsky reaction, adapted for the deuterated starting material.

Materials:

-

Isobutyric-d7 acid (CD₃)₂CDCOOH

-

Red phosphorus (catalytic amount)

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Distilled water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place isobutyric-d7 acid and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine via the dropping funnel to the stirred mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.

-

Reaction Progression: After the addition of bromine is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate and any remaining phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in two key areas: polymer chemistry and bioanalysis.

Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[2] The initiator plays a crucial role in ATRP, as each initiator molecule generates one polymer chain. 2-Bromoisobutyric acid and its esters are highly efficient initiators for the ATRP of a wide range of monomers, including styrenes, acrylates, and methacrylates.[3] The use of the deuterated version allows for mechanistic studies and the preparation of polymers with labeled end-groups for characterization by techniques such as NMR and mass spectrometry.

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the ATRP of MMA using a deuterated initiator, based on established methods.[4]

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

Procedure:

-

Catalyst Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

Reaction Mixture: In a separate Schlenk flask, add MMA, anisole, and PMDETA. Deoxygenate the mixture by bubbling with nitrogen for 30 minutes.

-

Initiation: Using a nitrogen-purged syringe, add the desired amount of a stock solution of this compound in anisole to the reaction mixture.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

-

Monitoring and Termination: Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by GC or ¹H NMR. To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Internal Standard for Quantitative Bioanalysis by LC-MS/MS

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties but a different mass.[5] this compound can serve as an excellent internal standard for the quantification of 2-bromoisobutyric acid or other structurally related small molecules in complex biological matrices.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of a Small Molecule Analyte in Plasma

This protocol outlines a general procedure for the use of this compound as an internal standard in a bioanalytical method.

Materials:

-

Plasma sample containing the analyte of interest

-

This compound (internal standard stock solution)

-

Acetonitrile (protein precipitation solvent)

-

Mobile phases for LC

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a small, precise volume of the this compound internal standard stock solution.

-

Vortex the sample to ensure thorough mixing.

-

Add a protein precipitation solvent, such as acetonitrile, to precipitate the plasma proteins.

-

Vortex again and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

-

Separate the analyte and the internal standard from other matrix components using a suitable gradient of mobile phases.

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for both the analyte and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

-

Characterization: Spectroscopic and Spectrometric Analysis

Proper characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the replacement of the six methyl protons with deuterium, the ¹H NMR spectrum of this compound is expected to be very simple, showing only a signal for the carboxylic acid proton. This signal is typically broad and appears far downfield (around 10-12 ppm), and its position can be concentration and solvent-dependent.[6] The absence of signals in the aliphatic region where the methyl protons would normally appear confirms the deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the four carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to coupling with deuterium, and their chemical shift will be slightly different from the non-deuterated analog. The quaternary carbon and the carbonyl carbon will also be visible. For the non-deuterated isobutyric acid, the methyl carbons appear around 19 ppm, the tertiary carbon around 34 ppm, and the carbonyl carbon around 184 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] The molecular ion peaks will be observed at m/z values corresponding to the deuterated molecule. The fragmentation pattern will be influenced by the presence of the bromine atom and the carboxylic acid group. Common fragmentation pathways include the loss of Br• and COOH•.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant utility in both polymer chemistry and bioanalysis. Its role as a deuterated initiator in ATRP provides a means to synthesize polymers with labeled end-groups, facilitating detailed mechanistic and characterization studies. In the realm of quantitative bioanalysis, its use as an internal standard in LC-MS/MS methods ensures high accuracy and precision, which is critical in drug development and clinical research. As the demand for well-defined polymers and highly reliable analytical methods continues to grow, the applications of strategically deuterated compounds like this compound are poised to expand, offering researchers powerful tools to advance their scientific endeavors.

References

-

CRO Splendid Lab Pvt. Ltd. This compound. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

- CN108997107A - A kind of synthetic method of alpha-brominated ethyl isobutyrate - Google P

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]

-

Al-Salami, H., et al. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites2021 , 11(11), 730. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

PubMed Central (PMC). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Matyjaszewski Polymer Group - Carnegie Mellon University. Photoinitiated ATRP. [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

-

Royal Society of Chemistry. Kinetic isotope effects. Part 3.—Bromination of acetone in concentrated salt media. [Link]

-

MDPI. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. [Link]

-

Shodhganga. Chapter 3: ARGET-ATRP of Methyl Methacrylate. [Link]

-

hnl14_sln.html. [Link]

-

PubMed Central (PMC). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. [Link]

-

Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

-

Wikipedia. Isobutyric acid. [Link]

-

PubMed. The Effects of Deuteration on the Metabolism of Halogenated Anesthetics in the Rat. [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

Whitman People. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

ACS Publications. Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]

- 4. Polymerizing via ATRP [sigmaaldrich.cn]

- 5. 14.139.213.3:8080 [14.139.213.3:8080]

- 6. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Commercially Available 2-Bromoisobutyric-d6 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in Scientific Research

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the use of isotopically labeled compounds is indispensable. 2-Bromoisobutyric-d6 acid, a deuterated analogue of 2-bromoisobutyric acid, serves as a crucial building block in the synthesis of a variety of important molecules. The substitution of hydrogen with its heavier isotope, deuterium, provides a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. However, the utility of this compound is intrinsically linked to its isotopic purity—the degree to which the intended hydrogen atoms have been replaced by deuterium. This guide provides an in-depth analysis of the isotopic purity of commercially available this compound, offering a technical framework for its assessment and highlighting the implications of isotopic enrichment for research and development.

Understanding Isotopic Purity: More Than Just a Number

Isotopic purity is a measure of the percentage of molecules in a sample that contain the desired isotope at the specified positions. For this compound, this refers to the extent of deuteration of the two methyl groups. It is crucial to understand that a stated isotopic purity of, for example, 98 atom % D does not mean that 98% of the molecules are the fully deuterated d6 species. Instead, it signifies that at any given labeled position, there is a 98% probability of finding a deuterium atom. The remaining percentage will consist of a distribution of isotopologues, which are molecules with the same chemical formula but different isotopic compositions (e.g., d5, d4, etc.). For researchers, a high and well-characterized isotopic purity is paramount as it ensures the reliability and reproducibility of experimental results.

Commercial Availability and Comparative Purity

Several reputable suppliers offer this compound. While the stated isotopic purity is generally high, it is essential for researchers to consult the certificate of analysis (CoA) for specific batch information. Below is a comparative table summarizing the typical isotopic purity of this compound from leading commercial suppliers.

| Supplier | Typical Isotopic Purity (atom % D) | Typical Chemical Purity |

| C/D/N Isotopes Inc. | > 98% | > 98% |

| Toronto Research Chemicals (TRC) | Not explicitly stated for d6, but generally high for deuterated compounds. | > 95% (HPLC)[1] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Typically ≥ 98% for deuterated compounds. | High, research grade. |

Note: The values presented are typical and may vary between batches. Always refer to the supplier's Certificate of Analysis for precise data.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Quantitative ¹H NMR Spectroscopy: A Precise Tool for Isotopic Enrichment

Quantitative ¹H NMR (qNMR) is a powerful method for determining the isotopic purity of deuterated compounds by quantifying the residual protons.[3]

Experimental Protocol: Quantitative ¹H NMR Analysis of this compound

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) containing a known internal standard of high purity (e.g., maleic acid, 1,4-dioxane). The internal standard should have a resonance that is well-resolved from any residual proton signals of the analyte.

-

Ensure the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient for small molecules.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[4]

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signal of the this compound (a singlet corresponding to the methyl protons) and the signal of the internal standard.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (atom % D) = [1 - (Integral of residual ¹H signal / Integral of internal standard signal) * (Moles of internal standard / Moles of analyte) * (Number of protons in internal standard / Number of deuterated positions in analyte)] * 100

-

Causality Behind Experimental Choices:

-

High-Field Spectrometer: Provides better signal dispersion and sensitivity, crucial for accurately quantifying small residual proton signals.

-

Long Relaxation Delay (D1): Ensures that all protons, regardless of their relaxation times, are fully relaxed before the next pulse. This is critical for accurate integration and quantitative results.

-

Internal Standard: Provides a reference for concentration, allowing for the precise calculation of the amount of non-deuterated species present.

Diagram of the qNMR Workflow

Caption: Workflow for determining isotopic purity by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Molecular Weight Distribution

GC-MS is a complementary technique that separates the analyte from potential impurities and provides information about the distribution of isotopologues based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Derivatization:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).

-

To improve volatility and chromatographic performance, derivatize the carboxylic acid group, for example, by converting it to its methyl ester using diazomethane or a milder agent like (trimethylsilyl)diazomethane.

-

-

GC-MS Instrument Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated at a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized analyte.

-

Oven Program: A temperature gradient program should be used to ensure good separation and peak shape. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. Operate in full scan mode to acquire the mass spectrum across a relevant m/z range (e.g., m/z 50-300).

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound.

-

Examine the mass spectrum of this peak. The molecular ion region will show a cluster of peaks corresponding to the different isotopologues (d6, d5, d4, etc.).

-

The relative intensities of these peaks can be used to determine the distribution of isotopologues and confirm the isotopic enrichment.

-

Causality Behind Experimental Choices:

-

Derivatization: Carboxylic acids are polar and can exhibit poor peak shape in GC. Conversion to a less polar ester derivative improves volatility and chromatographic behavior.

-

Electron Ionization (EI): Provides characteristic and reproducible fragmentation patterns that can aid in structural confirmation.

-

Full Scan Mode: Allows for the detection of all ions within a specified mass range, which is essential for observing the distribution of isotopologues.

Diagram of the GC-MS Workflow

Caption: Workflow for determining isotopologue distribution by GC-MS.

Potential Chemical Impurities

Beyond isotopic purity, the chemical purity of this compound is also a critical consideration. Potential impurities can arise from the starting materials or side reactions during the synthesis. Common synthetic routes involve the bromination of isobutyric acid-d6.[5]

Potential Impurities Include:

-

Residual Starting Material: Unreacted isobutyric acid-d6.

-

Over-brominated Species: Dibrominated byproducts, although less likely under controlled conditions.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

Non-deuterated 2-Bromoisobutyric Acid: Arising from incomplete deuteration of the starting isobutyric acid.

These impurities can typically be identified and quantified using the same analytical techniques employed for isotopic purity analysis (NMR and GC-MS).

Applications in Drug Development and Research

The high isotopic purity of this compound is essential for its applications in:

-

Pharmacokinetic Studies: Deuterated compounds are often used as internal standards in LC-MS based bioanalysis for their similar chemical properties to the analyte but distinct mass.[2]

-

Metabolic Profiling: The deuterium label acts as a tracer to follow the metabolic fate of a molecule.

-

Mechanism of Action Studies: Understanding how a drug interacts with its target can be facilitated by using isotopically labeled compounds.

-

Improving Drug Efficacy: The "deuterium effect" can sometimes be leveraged to slow down drug metabolism, leading to improved pharmacokinetic profiles and potentially enhanced therapeutic efficacy.

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The isotopic purity of this compound is a fundamental parameter that underpins its utility in a wide range of scientific applications. For researchers and drug development professionals, a thorough understanding and verification of isotopic enrichment are not merely procedural but are central to ensuring the validity, reproducibility, and integrity of their work. By employing robust analytical methodologies such as quantitative NMR and GC-MS, scientists can confidently characterize the isotopic and chemical purity of this important building block, thereby advancing their research and development endeavors.

References

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 23, 2026, from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved January 23, 2026, from [Link]

-

Nudelman, A., et al. (2017). Quantitative NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Dimethylketene. Retrieved January 23, 2026, from [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(34), 3845-3854. [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 23, 2026, from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 23, 2026, from [Link]

-

Zander Lindeque, J. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]

-

MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 24(22), 16409. [Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-Bromoisobutyric-d6 Acid in Common Organic Solvents

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of deuterated compounds is paramount. This guide provides an in-depth technical exploration of the solubility of 2-Bromoisobutyric-d6 Acid, a critical building block in various synthetic pathways. By synthesizing available data, theoretical principles, and practical methodologies, this document serves as a vital resource for optimizing reaction conditions, purification processes, and formulation strategies involving this deuterated analogue.

Introduction: The Significance of Deuteration and Solubility

This compound, a deuterated isotopologue of 2-Bromoisobutyric Acid, offers unique advantages in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter metabolic pathways, often leading to improved pharmacokinetic profiles of drug candidates. This "kinetic isotope effect" is a cornerstone of modern medicinal chemistry, enabling the design of drugs with enhanced stability and efficacy.[1][2]

However, the successful application of this compound hinges on a thorough understanding of its solubility in various organic solvents. Solubility dictates not only the feasibility of a chemical reaction but also influences purification methods such as crystallization and chromatography, and ultimately, the formulation of the final active pharmaceutical ingredient (API). This guide delves into the solubility characteristics of this compound, providing both theoretical grounding and practical insights.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. For this compound, a polar carboxylic acid, its solubility in a given organic solvent will depend on the interplay of several factors:

-

Polarity: The presence of the carboxylic acid group imparts significant polarity to the molecule. Therefore, it is expected to exhibit good solubility in polar organic solvents.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective at solvating this compound.

-

Van der Waals Forces: Nonpolar solvents will interact with the nonpolar alkyl backbone of the molecule through weaker van der Waals forces, generally resulting in lower solubility.

-

Effect of Deuteration: While the replacement of hydrogen with deuterium does not change the fundamental chemical properties of a molecule, it can subtly influence intermolecular interactions. In some instances, deuteration has been observed to slightly increase the solubility of a compound.[1] However, for practical purposes, the solubility of this compound can be reasonably approximated by that of its non-deuterated counterpart, 2-Bromoisobutyric Acid, as the differences are generally minor.[4]

Solubility Profile of 2-Bromoisobutyric Acid and its Deuterated Analogue

| Solvent Class | Specific Solvent | Solubility of 2-Bromoisobutyric Acid | Inferred Solubility of this compound |

| Alcohols | Methanol, Ethanol | Soluble[5] | Expected to be Soluble |

| Ethers | Diethyl Ether | Soluble[5] | Expected to be Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | Expected to be Soluble |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Expected to be Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | Expected to be Sparingly Soluble to Insoluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Expected to be Insoluble |

| Water | Slightly Soluble[5] | A Safety Data Sheet for (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid indicates a water solubility of 70 g/L.[6] |

Experimental Determination of Solubility: A Validated Protocol

For precise applications, experimental determination of solubility is essential. The following protocol provides a robust method for quantifying the solubility of this compound in a specific organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 2 mL) of the organic solvent. Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial to confirm that the resulting solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium. For a self-validating system, it is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) and analyze the concentration. Equilibrium is confirmed when the concentration no longer increases with time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are carried over into the sample for analysis.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is important not to disturb the solid pellet. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of this compound of known concentrations to ensure accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Intermolecular Interactions and Dissolution

The dissolution of this compound in a polar protic solvent like ethanol involves the disruption of the solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates these key intermolecular forces.

Caption: Intermolecular forces in the dissolution of this compound in ethanol.

Conclusion

While direct, comprehensive solubility data for this compound in a wide array of organic solvents remains to be fully published, a strong predictive understanding can be derived from its non-deuterated analogue and fundamental chemical principles. For applications requiring high precision, the experimental protocol detailed in this guide provides a reliable framework for obtaining accurate solubility data. A thorough grasp of the solubility of this compound is indispensable for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobutyric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

-

SynZeal. (n.d.). 2-Bromoisobutyric Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Bromoisobutyric acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. cdnisotopes.com [cdnisotopes.com]

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromoisobutyric-d6 Acid

Introduction: Understanding the Compound

2-Bromoisobutyric-d6 Acid is a deuterated derivative of 2-Bromoisobutyric acid, a compound frequently utilized in laboratory settings for chemical synthesis. The introduction of deuterium atoms (d6) makes it a valuable tool in mechanistic studies and as an internal standard in mass spectrometry-based analyses. While isotopic labeling does not typically alter the fundamental chemical reactivity and associated hazards, it is crucial for researchers to handle this compound with a comprehensive understanding of its safety profile.

This guide provides an in-depth overview of the safety considerations for this compound. The safety data presented is primarily based on the non-deuterated analogue, 2-Bromoisobutyric acid (CAS No. 2052-01-9) and 2-Bromobutyric acid (CAS No. 80-58-0), as the toxicological and hazardous properties are dictated by the molecule's functional groups rather than its isotopic composition.

Section 1: Hazard Identification and Classification

The primary and most immediate danger associated with this compound is its corrosive nature.[1] It is classified as a hazardous substance that can cause severe chemical burns to all tissues it comes into contact with.[2][3]

1.1. GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following key hazards:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4][5] | Danger | Corrosion |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[4][5] | Danger | Corrosion |

| Acute Toxicity, Oral | Harmful if swallowed.[2][6] | Warning | Exclamation Mark |

| Acute Toxicity, Dermal | Toxic in contact with skin.[3] | Danger | Skull and Crossbones |

Note: Classifications may vary slightly between suppliers, but the core corrosive and toxicity hazards remain consistent.

1.2. Summary of Acute Health Effects

-

Ingestion: Swallowing the acid can cause severe burns to the mouth, throat, esophagus, and stomach.[2][3] This can lead to severe swelling, tissue damage, and the danger of perforation.[1][2]

-

Eye Contact: Direct contact is extremely dangerous, causing severe burns and potentially irreversible eye damage, including blindness.[2] Vapors and mists are also highly irritating.[3]

-

Skin Contact: The material is corrosive to the skin, causing severe burns.[2][3][6] It may also be toxic if absorbed through the skin.[3]

-

Inhalation: Inhalation of dust or vapors may cause corrosive injuries to the upper respiratory tract and lungs.[6][7] High concentrations of corrosive acids can lead to coughing, choking, and potential lung edema (fluid in the lungs).[3]

Section 2: Prudent Laboratory Practices: Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is non-negotiable. The causality behind these protocols is to create multiple barriers of protection between the researcher and the chemical.

2.1. Engineering Controls: The Primary Barrier

The most critical safety measure is to minimize the possibility of exposure.

-

Chemical Fume Hood: All handling of this compound, from weighing to transfer, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and dilute any fugitive emissions.[6]

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential for protecting against accidental contact.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield.[3] | Protects against splashes of the solid or solutions directly into the eyes and protects the face from contact. |

| Hand Protection | Elbow-length PVC or other appropriate chemical-resistant gloves.[3] | Prevents skin contact. Longer gloves offer protection during transfers and potential splashes. |

| Body Protection | A lab coat is mandatory. When handling larger quantities, consider chemically resistant aprons or suits. Trousers should be worn outside of boots to prevent spills from entering footwear.[3] | Protects skin on the body and arms from accidental contact. |

2.3. Safe Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is worn correctly, and an emergency eyewash station and safety shower are accessible.

-

Aliquotting: Use only under a chemical fume hood.[1][2] Minimize the generation of dust when handling the solid material.[1][2] Avoid creating fine powders.

-

Prohibitions: Do not breathe dust or vapors.[1][2] Do not allow the substance to contact eyes, skin, or clothing.[1][2] Do not ingest.[1][2]

-

Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[2]

2.4. Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing dangerous reactions.

-

Storage Conditions: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2] The designated storage area should be a "Corrosives area".[2]

-

Incompatible Materials: Segregate from the following substances:

-

Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.

-

Strong Bases/Alkalis: Reacts exothermically. Contact with alkaline materials liberates heat.[3]

-

Strong Reducing Agents: [2]

-

Metals: May react with mild or galvanized steel, producing flammable hydrogen gas which can form an explosive mixture with air.[3]

-

Section 3: Emergency Response Protocols

A prepared response is critical to mitigating harm in the event of an exposure or spill. All personnel must be familiar with these procedures.

3.1. First-Aid Measures

Immediate action is required following any exposure. Call for medical assistance immediately.[4]

-

Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[3] Simultaneously remove all contaminated clothing and footwear.[3][4] Immediate medical attention is required.[2]

-

Inhalation: Move the victim to fresh air immediately.[2][4][6] If the person is not breathing, trained personnel should provide artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[2] Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting.[2][4][6] Rinse the mouth thoroughly with water.[2][4][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical assistance.[2] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[1][2]

3.2. Accidental Release Measures: Spill Response Workflow

A spill must be managed quickly and safely. The following workflow outlines the necessary steps.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Advantage: A Technical Guide to the Applications of Deuterated Compounds in Polymer Chemistry

Foreword: Beyond the Isotope

In the vast landscape of polymer science, where innovation is driven by the pursuit of enhanced properties and novel functionalities, a subtle yet powerful tool often remains in the background: isotopic substitution. Specifically, the replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), offers a profound and often non-intuitive avenue for advancing polymer chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core principles and diverse applications of deuterated compounds in this dynamic field. We will move beyond a mere cataloging of uses to delve into the fundamental causality behind the observed phenomena, offering both theoretical grounding and practical insights.

The Foundation: Understanding the Deuterium Isotope Effect

The substitution of hydrogen with deuterium introduces a significant mass change at the atomic level, which in turn alters the vibrational energy of chemical bonds. The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , a change in the rate of a chemical reaction upon isotopic substitution.[1] In essence, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at the reactive site. This seemingly simple principle has far-reaching consequences for polymer stability and reactivity.

The KIE is a cornerstone of understanding the benefits of deuteration in polymers. By strategically replacing C-H bonds that are susceptible to cleavage during degradation pathways (e.g., thermal or oxidative degradation), the overall stability of the polymer can be significantly enhanced.[2][3] This effect is not merely theoretical; it has been practically demonstrated to extend the functional lifespan of polymeric materials in demanding applications.[4][5]

Caption: A diagram illustrating the higher activation energy (ΔG‡) required for C-D bond cleavage compared to C-H bond cleavage.

Synthesis of Deuterated Polymers: A Controlled Approach

The benefits of deuterated polymers can only be realized through precise and controlled synthetic methods. Generally, there are two primary routes to obtaining these materials: the polymerization of deuterated monomers and the post-polymerization deuteration of existing polymers. The former is often preferred as it allows for a higher and more uniform level of deuterium incorporation.[6]

However, the synthesis of deuterated monomers can be challenging and costly.[7] It often involves multi-step reactions and the use of deuterated reagents.[7] Despite these challenges, significant progress has been made in developing efficient synthetic pathways for a variety of deuterated monomers, enabling the production of a wide range of deuterated polymers.[7] Post-polymerization deuteration, while sometimes less precise, can be a viable option for certain polymers and applications.

The choice of synthetic route is a critical experimental decision that depends on the desired level and location of deuteration, the specific polymer, and cost considerations. For applications requiring precise control over the deuterium labeling pattern, the polymerization of custom-synthesized deuterated monomers is the superior approach.

Unveiling Molecular Architecture: Applications in Advanced Analytical Techniques

The unique properties of deuterium make it an invaluable tool in a variety of analytical techniques used to probe the structure and dynamics of polymers.

Neutron Scattering: A Window into the Nanoscale

Neutron scattering is arguably the technique that has benefited most from the use of deuterated polymers.[6][8] Due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium, selective deuteration can be used to generate contrast in a polymer sample.[9] This "contrast variation" technique allows researchers to "highlight" specific components or regions within a polymer blend, copolymer, or composite material.[6]

For instance, by blending a small amount of a deuterated polymer with its non-deuterated counterpart, the conformation of individual polymer chains in the bulk state can be determined using Small-Angle Neutron Scattering (SANS).[6][9] This provides invaluable information about the size, shape, and interactions of polymer chains that is often inaccessible by other techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sharpening the Signal

In NMR spectroscopy, deuterated solvents are widely used to dissolve polymer samples.[3][10] The deuterium nucleus resonates at a different frequency than protons, thus avoiding overwhelming solvent signals in the ¹H NMR spectrum and allowing for clear observation of the polymer's proton signals.[3] Beyond their use as solvents, deuterated polymers can also serve as standards or probes in NMR experiments to study polymer dynamics and interactions.[11]

Vibrational Spectroscopy (Infrared and Raman): Probing Molecular Vibrations

The mass difference between hydrogen and deuterium leads to a significant shift in the vibrational frequencies of chemical bonds.[4] Specifically, C-D stretching and bending vibrations occur at lower frequencies than their C-H counterparts.[4] This isotopic shift is a powerful tool in vibrational spectroscopy (both infrared and Raman) for assigning specific vibrational modes and studying molecular structure and conformation.[4][12][13] By selectively deuterating parts of a polymer chain, researchers can disentangle complex spectra and gain a more detailed understanding of the polymer's molecular architecture.[4]

Mass Spectrometry: Precise Mass Determination

Deuterated polymers are essential as internal standards in mass spectrometry for the accurate quantification of polymers and their degradation products.[2] Their distinct isotopic signature allows for precise peak identification and quantification, which is particularly valuable in complex matrices.[2] In the field of polymer analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, complemented by deuterated standards, has become a routine tool for structural analysis.[14]

Enhancing Performance: The Impact of Deuteration on Polymer Properties

The strategic incorporation of deuterium can lead to significant improvements in the bulk properties of polymers.

Thermal and Oxidative Stability

As a direct consequence of the Kinetic Isotope Effect, deuterated polymers often exhibit enhanced thermal and oxidative stability.[2][3] The stronger C-D bonds are more resistant to cleavage at elevated temperatures or in the presence of oxidative agents.[4][5] This increased stability can translate to a longer service life for polymer components in demanding environments, such as in aerospace or automotive applications.[4]

| Property | Non-Deuterated Polymer | Deuterated Polymer | Rationale |

| Thermal Degradation Onset | Lower Temperature | Higher Temperature | Higher activation energy for C-D bond cleavage. |

| Oxidative Stability | Lower Resistance | Higher Resistance | Slower rate of radical formation via C-H bond abstraction. |

| Crystallization Temperature | Varies | Often Increased | Altered intermolecular interactions and chain dynamics.[9] |

Table 1: Comparative properties of non-deuterated and deuterated polymers.

Optical Properties and Applications in Photonics

Deuteration can also influence the optical properties of polymers. In the context of optical fibers for telecommunications, replacing C-H bonds with C-D bonds can reduce signal attenuation in the near-infrared region.[15] More recently, the synthesis of deuterated, sulfur-containing polymers has opened new avenues for creating materials for mid-wave infrared (MWIR) optics.[15] By shifting C-H bond vibrations to lower energies, the transparency of the polymer in the MWIR region can be significantly enhanced.[15]

Emerging Frontiers: Deuterated Polymers in Electronics and Biomedicine

The applications of deuterated polymers are continually expanding into new and exciting areas.

Organic Electronics: Extending Device Lifetime

In the field of organic light-emitting diodes (OLEDs), the degradation of the organic materials is a major factor limiting device lifetime.[16] By deuterating the organic semiconductor materials, the rate of chemical degradation can be slowed down, leading to a significant enhancement in the operational stability and lifetime of OLED devices.[16][17][18] This is a critical development for the future of flexible and efficient displays and lighting.

Caption: A generalized workflow illustrating the key stages in the development and testing of deuterated polymers for OLED applications.

Drug Delivery and Biomedical Applications

The principles of the Kinetic Isotope Effect are also being applied in the field of drug delivery.[19] By incorporating deuterium into the polymeric linkers that attach a drug to a hydrogel carrier, the rate of drug release can be precisely controlled.[19] The slower cleavage of the deuterated linker leads to a prolonged release profile, which can improve the therapeutic efficacy of the drug.[19] Similarly, the biodegradation rate of the hydrogel itself can be tuned by using deuterated crosslinkers.[19] This approach offers a novel platform for creating long-acting drug delivery systems.[19] Furthermore, deuterated polymers are finding use in biodegradable plastics, where their unique properties can be leveraged to study and control degradation pathways.[2][7]

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides illustrative experimental protocols.

Protocol: Synthesis of Deuterated Styrene (Styrene-d₈)

This protocol outlines a common method for the synthesis of perdeuterated styrene, a key monomer for producing deuterated polystyrene.

Materials:

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Calcium carbide (CaC₂)

-

Acetylene-d₂ gas

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde-d₆

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Generation of Acetylene-d₂: Slowly add D₂O to calcium carbide in a gas generation apparatus. Collect the resulting acetylene-d₂ gas.

-

Formation of the Ylide Precursor: Dissolve triphenylphosphine in anhydrous THF. Cool the solution to 0 °C and slowly add n-BuLi to form the red-orange triphenyl(methyl)phosphonium ylide.

-

Wittig Reaction: Bubble the acetylene-d₂ gas through the ylide solution. Then, add benzaldehyde-d₆ dropwise to the reaction mixture.

-

Workup and Purification: After the reaction is complete, quench with water and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting styrene-d₈ by vacuum distillation.

Self-Validation:

-

Confirm the isotopic purity of the styrene-d₈ using ¹H NMR (absence of proton signals) and mass spectrometry (correct molecular weight).

-

Analyze the product by gas chromatography to ensure chemical purity.

Protocol: Analysis of a Polymer Blend using Small-Angle Neutron Scattering (SANS)

This protocol describes a typical SANS experiment to determine the radius of gyration (Rg) of deuterated polystyrene chains in a polystyrene matrix.

Materials:

-

Deuterated polystyrene (PSD)

-

Non-deuterated polystyrene (PSH) with a similar molecular weight

-

Toluene (solvent)

Procedure:

-

Sample Preparation: Prepare a series of blends of PSD and PSH with varying concentrations of PSD (e.g., 1%, 2%, 5% w/w). Dissolve the polymers in toluene and then cast thin films by slow evaporation of the solvent.

-

SANS Measurement: Mount the polymer films in a sample holder and place them in the SANS instrument. Collect scattering data over a suitable range of scattering vectors (q).

-

Data Analysis:

-

Correct the raw data for background scattering and detector efficiency.

-

Plot the scattered intensity (I(q)) versus the scattering vector (q).

-

For dilute blends, analyze the data using the Zimm equation to extract the radius of gyration (Rg) of the PSD chains.

-

Self-Validation:

-

The extracted Rg should be consistent with theoretical predictions for a polymer of that molecular weight in the bulk state.

-

The scattering intensity should scale linearly with the concentration of the deuterated component at low concentrations.

Conclusion and Future Outlook

Deuterated compounds have proven to be far more than a mere scientific curiosity in polymer chemistry. From fundamental studies of polymer physics to the development of next-generation materials for electronics and medicine, the strategic use of deuterium offers a unique and powerful approach to understanding and enhancing polymer properties.[2][6][8] The challenges associated with the synthesis and cost of deuterated materials are being actively addressed through the development of more efficient synthetic routes.[2][7] As our ability to precisely control the isotopic composition of polymers improves, we can expect to see even more innovative applications emerge, further solidifying the role of deuterated compounds as an indispensable tool in the polymer scientist's arsenal.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide.

- Ma, W., et al. (2025).

- Li, L., et al. (2021).

- Lyman, F. L. (1985). Deuterated Polymers: Chemical and Physical Properties and Future Prospects. DTIC.

- CORDIS. (2023). Deuterated Polymers for Neutron Techniques. European Union.

- Simmons, J. T., et al. (2024). Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration.

- Hong, K., et al. (2021).

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry.

- Wang, D., et al. (2018). Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system. Journal of Controlled Release.

- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.

- deutraMed. Deuterium and the OLED industry. deutraMed.

- Koenig, J. L. (2019). Vibrational Spectroscopy of Polymers. Taylor & Francis.

- Wikipedia. (n.d.). Kinetic isotope effect.

- UCHEM. (2025).

- The Aquila Digital Community. Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy.

- Hocine, S., et al. (2016). Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Polymers.

- Lee, J., et al. (2025). 33‐1: Invited Paper: Development of Deuteration Technology to Improve Lifetime of OLED EX and Identification of Stability of Deuterated Materials.

- Graessley, W. W., et al. (1995). Small‐angle neutron scattering by partially deuterated polymers and their blends. The Journal of Chemical Physics.

- Kim, M., et al. (2023). Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials.

- Montaudo, G., et al. (2012). Characterization of synthetic polymers by MALDI-MS.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated Polymers for Neutron Techniques | News | CORDIS | European Commission [cordis.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myuchem.com [myuchem.com]

- 11. aquila.usm.edu [aquila.usm.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. azimuth-corp.com [azimuth-corp.com]

- 16. deutramed.com [deutramed.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the kinetic isotope effect of 2-Bromoisobutyric-d6 Acid

An In-Depth Technical Guide to the Kinetic Isotope Effect of 2-Bromoisobutyric-d6 Acid

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and medicinal chemistry, providing profound insights into reaction mechanisms and metabolic stability.[1][2][3] This guide offers an in-depth examination of the KIE as it pertains to this compound, a deuterated isotopologue of 2-Bromoisobutyric acid. We will explore the theoretical underpinnings of the secondary KIE observed during its solvolysis, provide detailed experimental protocols for its measurement, and discuss the interpretation of the resulting data. The principles and methodologies detailed herein are designed to equip researchers with the knowledge to leverage KIE studies for mechanistic elucidation and in the strategic design of pharmacokinetically optimized drug candidates.